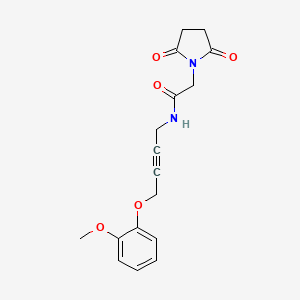
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Research on compounds with similar structures has demonstrated significant applications in chemical synthesis and medicinal chemistry. For instance, the study by Galeazzi, Mobbili, and Orena (1996) detailed a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III). This method facilitates the synthesis of biologically active amino acids containing the pyrrolidine ring, highlighting its utility in developing pharmaceutically active compounds (Galeazzi, Mobbili, & Orena, 1996).
Hypoglycemic Activity
Another aspect of research on structurally related compounds includes the design, synthesis, and evaluation of novel derivatives for their hypoglycemic activity. Nikaljea, Choudharia, and Une (2012) reported on the synthesis of novel acetamide derivatives and their significant hypoglycemic activity in animal models, underscoring the potential of such compounds in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
Palladium-Catalyzed Intramolecular Cyclization
Giambastiani, Pacini, Porcelloni, and Poli (1998) explored a novel palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, offering a broad application in organic synthesis. This method allows for the generation of stabilized acetamide enolate anions and pi-allyl-palladium appendages, leading to the formation of gamma-lactams with exclusive 5-exo-trig ring closure. The cyclization procedure exhibits total diastereoselection, emphasizing its significance in the selective synthesis of complex organic molecules (Giambastiani et al., 1998).
Pharmaceutical Intermediate Production
Fort (2002) discussed the advantageous intermediate production of pharmaceutically effective compounds from related pyrrolidin-2-one derivatives, indicating the importance of these chemical reactions in developing new medications (Fort, 2002).
Novel Anti-inflammatory Drug Formation
Dudek, Kostrzewa, Paluch, and Potrzebowski (2018) demonstrated the mechanochemical formation of Apremilast solvates and cocrystals, illustrating the capability of certain compounds to form well-organized structures with a π-philic pocket susceptible to aromatic–aromatic interactions. This study shows the potential for designing novel anti-inflammatory drugs through selective π-philic interactions (Dudek et al., 2018).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-13-6-2-3-7-14(13)24-11-5-4-10-18-15(20)12-19-16(21)8-9-17(19)22/h2-3,6-7H,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJOGTUCLPHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
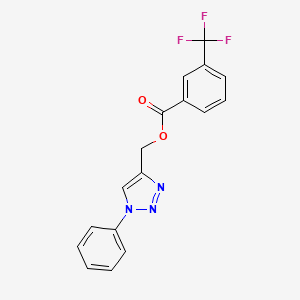
![butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate](/img/structure/B2954662.png)


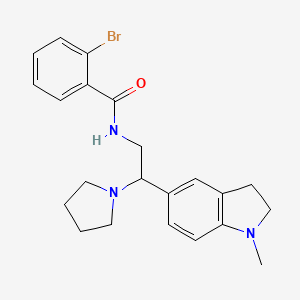
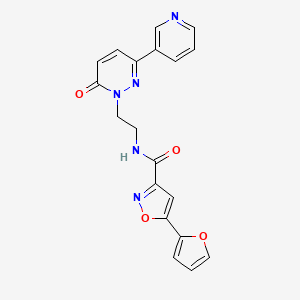
![4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2954671.png)

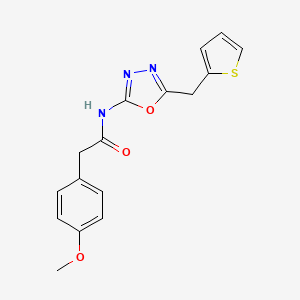

![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2954677.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)
